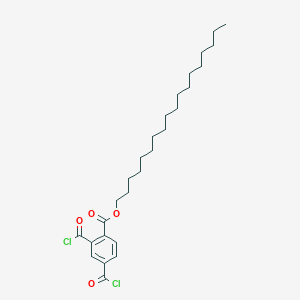
Octadecyl 2,4-bis(chlorocarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2,4-bis(chlorocarbonyl)benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, containing two chlorocarbonyl groups and an octadecyl ester chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,4-bis(chlorocarbonyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2,4-bis(chlorocarbonyl)benzoic acid with octadecanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 2,4-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution: The chlorocarbonyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, which react with the chlorocarbonyl groups under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Octadecyl 2,4-bis(chlorocarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Wirkmechanismus
The mechanism of action of Octadecyl 2,4-bis(chlorocarbonyl)benzoate involves its interaction with molecular targets through its reactive chlorocarbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The ester chain may also contribute to the compound’s hydrophobic interactions with lipid membranes, enhancing its ability to penetrate biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds such as 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride share structural similarities with Octadecyl 2,4-bis(chlorocarbonyl)benzoate.
Esters of long-chain alcohols: Compounds like octadecyl benzoate and octadecyl 4-chlorobenzoate are similar in having long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to the presence of two chlorocarbonyl groups, which provide additional reactive sites for chemical modifications. This makes it a versatile compound for various applications in synthesis and research .
Eigenschaften
CAS-Nummer |
111791-50-5 |
|---|---|
Molekularformel |
C27H40Cl2O4 |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
octadecyl 2,4-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C27H40Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)30)21-24(23)26(29)31/h18-19,21H,2-17,20H2,1H3 |
InChI-Schlüssel |
KUFACTDYGCMJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



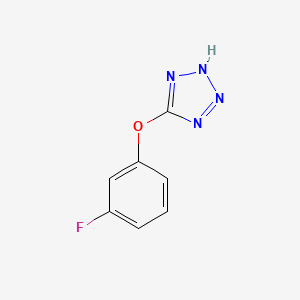
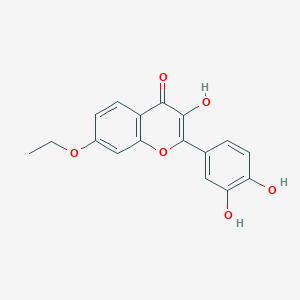


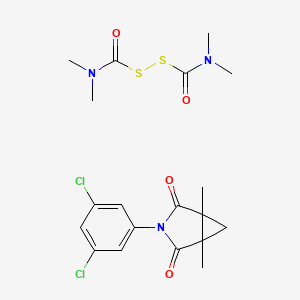
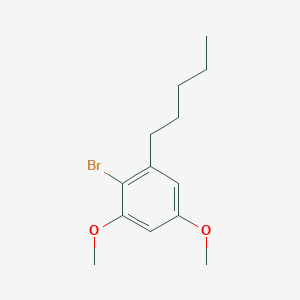
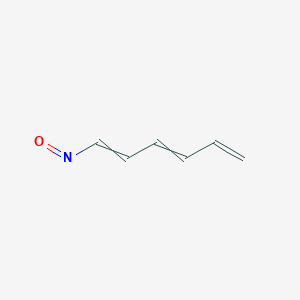
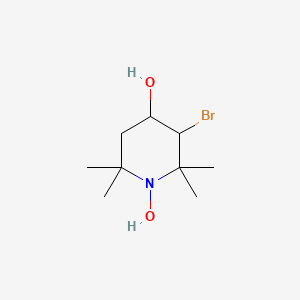
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
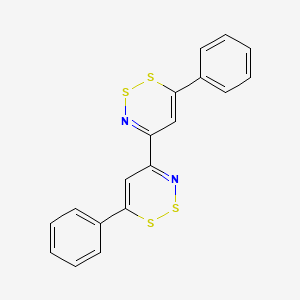
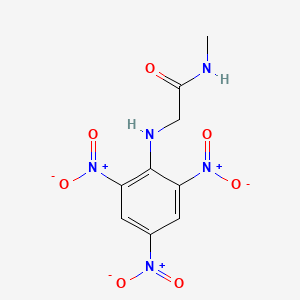
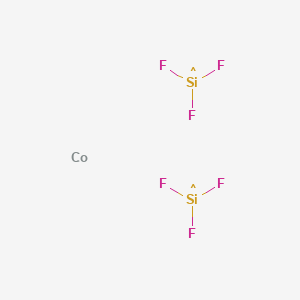
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
